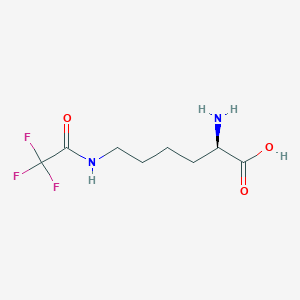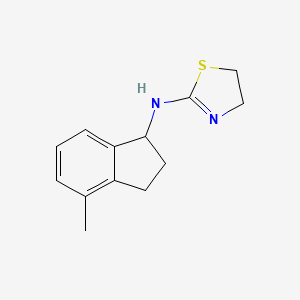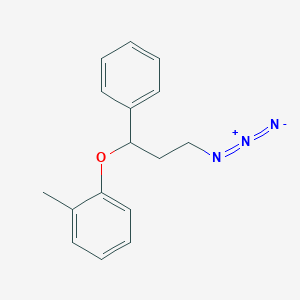
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)-propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-3-叠氮基-1-苯基-1-(2-甲基苯氧基)丙烷是一种有机化合物,其结构包含一个叠氮基团、一个苯基和一个甲基苯氧基,连接在丙烷骨架上。
准备方法
合成路线和反应条件
(R)-3-叠氮基-1-苯基-1-(2-甲基苯氧基)丙烷的合成通常需要多个步骤,从易得的起始原料开始。一种常见的合成方法包括以下步骤:
丙烷骨架的形成: 第一步涉及通过格氏反应或烷基化反应形成丙烷骨架。
苯基的引入: 苯基通过傅-克烷基化反应引入。
甲基苯氧基的连接: 甲基苯氧基通过使用合适的酚衍生物的醚化反应连接。
工业生产方法
(R)-3-叠氮基-1-苯基-1-(2-甲基苯氧基)丙烷的工业生产可能涉及上述合成路线的优化版本,重点在于最大限度地提高产量和降低成本。这可能包括使用连续流动反应器、先进催化剂和自动化流程,以确保质量一致性和可扩展性。
化学反应分析
反应类型
(R)-3-叠氮基-1-苯基-1-(2-甲基苯氧基)丙烷会经历多种化学反应,包括:
氧化: 叠氮基团可以被氧化形成硝基或亚硝基衍生物。
还原: 叠氮基团可以被还原形成胺。
取代: 叠氮基团可以参与亲核取代反应形成各种衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括氢化铝锂或催化氢化。
取代: 叠氮化钠通常用于叠氮化反应,而其他亲核试剂可用于进一步的取代反应。
主要生成产物
氧化: 硝基或亚硝基衍生物。
还原: 胺。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
(R)-3-叠氮基-1-苯基-1-(2-甲基苯氧基)丙烷具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生物正交试剂在标记和成像研究中的潜力。
医学: 研究其作为合成药物化合物的先驱体的潜力。
工业: 用于开发新型材料和聚合物。
作用机制
(R)-3-叠氮基-1-苯基-1-(2-甲基苯氧基)丙烷的作用机制涉及其进行点击化学反应的能力,特别是叠氮-炔环加成反应。这种反应具有高度特异性和效率,使其在生物系统中标记和跟踪分子方面非常有用。叠氮基团还可以与各种分子靶标相互作用,导致形成稳定的三唑键。
相似化合物的比较
类似化合物
(R)-2-(4-氯-2-甲基苯氧基)丙酸: 结构相似,但含有羧酸基团而不是叠氮基团。
(R)-2-(4-氯-2-甲基苯氧基)辛基丙酸酯: 含有辛基酯基团而不是叠氮基团。
(R)-N-甲基-3-(2-甲基苯氧基)-3-苯基丙胺: 含有胺基团而不是叠氮基团。
独特性
(R)-3-叠氮基-1-苯基-1-(2-甲基苯氧基)丙烷由于叠氮基团的存在而独一无二,该基团赋予其独特的反应性和生物正交化学应用的潜力。这使其在需要特异性和高效标记技术的领域中特别有价值。
属性
分子式 |
C16H17N3O |
|---|---|
分子量 |
267.33 g/mol |
IUPAC 名称 |
1-(3-azido-1-phenylpropoxy)-2-methylbenzene |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
InChI 键 |
SPJNLNFZPWFKNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


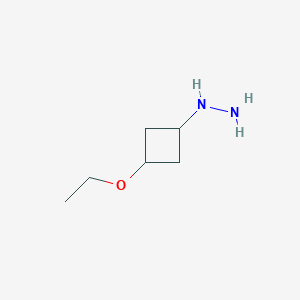
![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
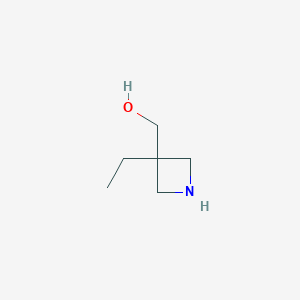
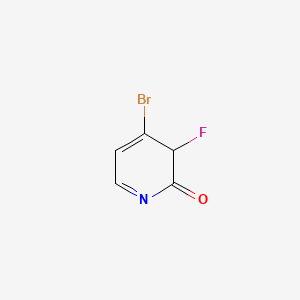
![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)


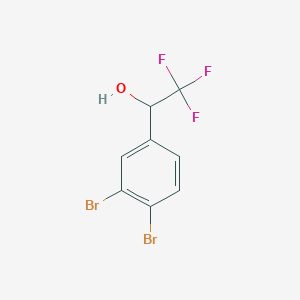
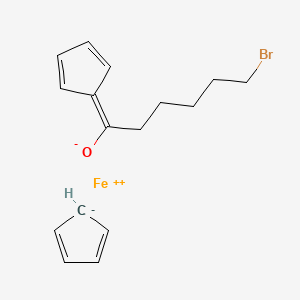
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
